1-((3-Nitrophenyl)sulfonyl)aziridine
Description
1-((3-Nitrophenyl)sulfonyl)aziridine is a sulfonyl-activated aziridine derivative characterized by a three-membered nitrogen-containing ring fused to a sulfonyl group substituted with a nitro moiety at the meta position of the phenyl ring. The electron-withdrawing nature of the 3-nitrophenylsulfonyl group enhances the aziridine's reactivity by increasing ring strain, making it a valuable intermediate in polymerization and nucleophilic ring-opening reactions .
Properties
Molecular Formula |
C8H8N2O4S |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-(3-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C8H8N2O4S/c11-10(12)7-2-1-3-8(6-7)15(13,14)9-4-5-9/h1-3,6H,4-5H2 |
InChI Key |
VCUCDKQRUFADOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((3-Nitrophenyl)sulfonyl)aziridine typically involves the reaction of 3-nitrobenzenesulfonyl chloride with aziridine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including continuous flow processes and the use of more efficient catalysts .
Chemical Reactions Analysis
1-((3-Nitrophenyl)sulfonyl)aziridine undergoes various chemical reactions due to the high ring strain of the aziridine ring and the electron-withdrawing nature of the 3-nitrophenylsulfonyl group. Common reactions include:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino compounds.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-((3-Nitrophenyl)sulfonyl)aziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((3-Nitrophenyl)sulfonyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can further react with various nucleophiles, resulting in the formation of diverse products . The electron-withdrawing nature of the 3-nitrophenylsulfonyl group enhances the reactivity of the aziridine ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Electronic and Steric Effects of Substituents
The reactivity and stability of sulfonyl aziridines are highly dependent on the substituent's electronic and steric properties. Below is a comparative analysis:
Key Findings :
- Steric vs. Electronic Effects: Bulky substituents (e.g., triisopropylphenyl) prioritize steric control over reactivity, whereas electron-withdrawing groups (e.g., nitro, cyano) maximize ring strain and reactivity .
Polymerization Behavior
Sulfonyl aziridines are widely used in anionic ring-opening polymerization (AROP) to synthesize polyamines. Comparative
Key Findings :
- Stability: 1-(4-Cyanobenzenesulfonyl)-2-methylaziridine is bench-stable, while nitro-substituted analogs may require stricter storage conditions due to higher reactivity .
- Post-Polymerization Modification: Desulfonylation efficiency depends on the sulfonyl group's electronic profile, with cyano groups allowing near-quantitative removal .
Biological Activity
1-((3-Nitrophenyl)sulfonyl)aziridine is a member of the aziridine family, characterized by its three-membered nitrogen-containing ring structure. This compound has garnered attention for its diverse biological activities, including antibacterial and anticancer properties. Understanding its biological mechanisms and effects is crucial for potential therapeutic applications.
The biological activity of 1-((3-Nitrophenyl)sulfonyl)aziridine primarily arises from its ability to undergo ring-opening reactions , which are pivotal in forming reactive intermediates that can interact with various biomolecules. The aziridine ring can react with nucleophiles, leading to the formation of covalent bonds with amino acid residues in proteins, particularly cysteine and lysine. This interaction can result in enzyme inhibition or activation, depending on the context of the reaction .
Key Biochemical Pathways
- Covalent Modification : The aziridine ring reacts with nucleophilic sites on proteins, modifying their function.
- Enzyme Interaction : It can inhibit enzymes involved in critical cellular processes, such as DNA repair, leading to increased DNA damage and affecting cell viability .
Biological Activity Overview
The compound exhibits significant antibacterial and anticancer activities. Aziridines are known for their potency as alkylating agents, which contribute to their cytotoxic effects against various pathogens and cancer cells.
Antibacterial Activity
Research indicates that aziridine derivatives, including 1-((3-Nitrophenyl)sulfonyl)aziridine, demonstrate strong antibacterial properties against several strains:
- Staphylococcus aureus
- Streptococcus faecalis
- Proteus vulgaris
In a comparative study, certain derivatives showed better minimum inhibitory concentration (MIC) values than traditional antibiotics like ampicillin and nitrofurantoin .
Anticancer Activity
The cytotoxicity of aziridine compounds has been linked to their ability to induce apoptosis in cancer cells. For instance, studies have shown that specific aziridine derivatives exhibit MIC values ranging from 8–16 µg/mL against clinical isolates of cancer cells, outperforming common chemotherapeutics in certain cases .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of 1-((3-Nitrophenyl)sulfonyl)aziridine suggests rapid metabolism within biological systems due to the reactivity of the aziridine ring. This rapid metabolism may enhance its potential as a therapeutic agent while also posing challenges regarding dosing and efficacy over time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
